2-(4-Chloro-2-fluoro-5-(2-methoxyethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
This compound, also known by its IUPAC name 2-[4-chloro-2-fluoro-5-(2-methoxyethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, has a molecular weight of 330.59 . It is a solid at room temperature and is typically stored in a dry environment .
Molecular Structure Analysis
The compound’s InChI code is 1S/C15H21BClFO4/c1-14(2)15(3,4)22-16(21-14)10-8-13(20-7-6-19-5)11(17)9-12(10)18/h8-9H,6-7H2,1-5H3 . This indicates that it contains a boron atom bonded to a phenyl ring, which is substituted with chloro, fluoro, and methoxyethoxy groups. The boron atom is also part of a dioxaborolane ring, which includes two oxygen atoms and is tetramethyl-substituted .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . More specific physical and chemical properties like melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Chemical Synthesis and Organic Chemistry
In the realm of organic chemistry and synthesis, compounds with complex structures like "2-(4-Chloro-2-fluoro-5-(2-methoxyethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane" often serve as intermediates or key components in the synthesis of various organic molecules. For example, the practical synthesis of "2-Fluoro-4-bromobiphenyl," a key intermediate for manufacturing non-steroidal anti-inflammatory materials, showcases the value of developing efficient synthetic routes for complex molecules (Qiu et al., 2009).
Polymer Science
In polymer science, the manipulation of organic molecules to create polymers with specific properties is a crucial area of research. Studies on polymers like "Polymethyl Methacrylate" and their scintillation properties demonstrate how specific chemical modifications can impact the physical properties of materials, which could be relevant for applications in materials science and engineering (Salimgareeva & Kolesov, 2005).
Medicinal Chemistry and Drug Design
While excluding direct information related to drug use and side effects, it's important to note that compounds with intricate structures similar to the one often find utility in medicinal chemistry for the design of new therapeutic agents. The synthesis and application of benzoxaboroles highlight the broad utility of such compounds in drug discovery, including their biological activity and potential clinical applications (Adamczyk-Woźniak et al., 2009).
Environmental Chemistry
Research on the sorption of organic compounds to various substrates, such as soil or organic matter, provides insights into the environmental fate and behavior of complex organic molecules. This information is crucial for understanding the environmental impact of such compounds and for developing strategies for their removal or degradation in the environment (Werner et al., 2012).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of ingestion, contact with skin, or inhalation, medical advice should be sought .
Future Directions
Properties
IUPAC Name |
2-[4-chloro-2-fluoro-5-(2-methoxyethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BClFO4/c1-14(2)15(3,4)22-16(21-14)10-8-13(20-7-6-19-5)11(17)9-12(10)18/h8-9H,6-7H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVLITDMFBWNGJO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)Cl)OCCOC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BClFO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90682339 |
Source
|
Record name | 2-[4-Chloro-2-fluoro-5-(2-methoxyethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90682339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256360-21-0 |
Source
|
Record name | 1,3,2-Dioxaborolane, 2-[4-chloro-2-fluoro-5-(2-methoxyethoxy)phenyl]-4,4,5,5-tetramethyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1256360-21-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[4-Chloro-2-fluoro-5-(2-methoxyethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90682339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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